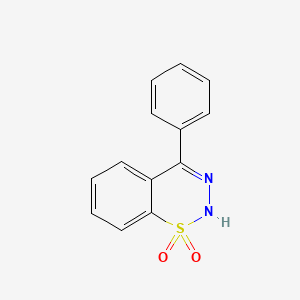

4-phenyl-2H-1,2,3-benzothiadiazine 1,1-dioxide

Description

4-Phenyl-2H-1,2,3-benzothiadiazine 1,1-dioxide (abbreviated as 4-phenyl-BTD) is a heterocyclic compound featuring a benzothiadiazine core fused to a benzene ring, with a phenyl substituent at the 4-position and two sulfonyl oxygen atoms (1,1-dioxide). This scaffold combines structural elements of benzothiadiazines and phthalazinones, which are associated with diverse pharmacological activities, including antihypertensive, diuretic, and anticancer effects .

Synthesis:

The synthesis of 4-phenyl-BTD typically involves directed ortho-lithiation strategies. For example, lithiation of 2-aryl-2-(chloroaryl)-1,3-dioxolanes followed by sulfonylation and cyclization with hydrazine yields 4-aryl-BTD derivatives, including the 4-phenyl analog . Microwave-assisted methods have also been employed to optimize reaction efficiency .

Properties

IUPAC Name |

4-phenyl-2H-1λ6,2,3-benzothiadiazine 1,1-dioxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O2S/c16-18(17)12-9-5-4-8-11(12)13(14-15-18)10-6-2-1-3-7-10/h1-9,15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUDHWWVNRMNJHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNS(=O)(=O)C3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Sodium o-Formylbenzenesulfonate

The synthesis of 2H-1,2,3-benzothiadiazine 1,1-dioxide derivatives often begins with sodium o-formylbenzenesulfonate (7), a commercially available precursor. Reaction with hydrazine hydrate forms the hydrazone intermediate (8), which undergoes cyclization in the presence of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) to yield the benzothiadiazine core. For 4-phenyl substitution, the starting material would require a pre-installed phenyl group at the para position relative to the formyl moiety.

Example Protocol

- Hydrazone Formation :

Sodium o-formylbenzenesulfonate (40.0 g) and hydrazine hydrate (99%, 50 mL) are refluxed for 2 h. The crude hydrazone (8) is isolated via methanol recrystallization. - Cyclization :

The hydrazone (10 g) is treated with POCl₃ (50 mL) and PCl₅ (10 g) at 60°C, yielding 2H-1,2,3-benzothiadiazine 1,1-dioxide (6) in 30–50% yield.

Challenges :

Alternative Route via Sulfonyl Chloride Intermediates

A more consistent approach involves converting sodium o-formylbenzenesulfonate (7) to o-formylbenzenesulfonyl chloride (9) using thionyl chloride (SOCl₂) and dimethylformamide (DMF). Subsequent reaction with hydrazine hydrate achieves cyclization to 6 in ~50% yield. Introducing a phenyl group at the 4-position would necessitate a modified sulfonate precursor with a para-phenyl substituent.

Key Reaction Steps

- Sulfonyl Chloride Formation :

7 (5 g) is refluxed with SOCl₂ (20 mL) and DMF (12 drops) for 1 h. The product (9) is extracted with methylene chloride. - Cyclization with Hydrazine :

9 is treated with hydrazine hydrate (3 mL) in chloroform, followed by NaOH extraction to isolate the benzothiadiazine.

Advantages :

Adapting Methods for 4-Phenyl Substitution

Pre-Functionalized Starting Materials

To introduce the phenyl group at the 4-position, the benzene ring of sodium o-formylbenzenesulfonate must bear a phenyl substituent. This could be achieved through:

- Friedel-Crafts Acylation : Installing an acetyl group followed by reduction and sulfonation.

- Cross-Coupling Reactions : Suzuki-Miyaura coupling with phenylboronic acid post-sulfonation.

Hypothetical Pathway :

- Synthesize 4-phenyl-o-formylbenzenesulfonate via Pd-catalyzed coupling.

- Proceed with hydrazone formation and cyclization as in Section 1.1.

Limitations :

- Limited commercial availability of substituted sulfonates.

- Requires multi-step functionalization.

Post-Cyclization Functionalization

An alternative strategy involves introducing the phenyl group after constructing the benzothiadiazine core:

- Halogenation : Brominate the benzene ring at the 4-position using N-bromosuccinimide (NBS).

- Suzuki Coupling : React with phenylboronic acid under Pd catalysis.

Example :

- 4-Bromo-2H-1,2,3-benzothiadiazine 1,1-dioxide + Phenylboronic acid → 4-Phenyl derivative (hypothetical yield: 40–60%).

Considerations :

- Compatibility of coupling conditions with the sulfone group.

- Potential side reactions at the thiadiazine nitrogen atoms.

Comparative Analysis of Methodologies

*Hypothetical yield based on analogous reactions.

Structural and Mechanistic Insights

Spectroscopic Characterization

Thermolysis Behavior

Thermolysis of 2H-1,2,3-benzothiadiazine 1,1-dioxide derivatives generates sulfene intermediates (e.g., 20), which rearrange to sultines (e.g., 21). The presence of a 4-phenyl group may stabilize intermediates via resonance effects.

Chemical Reactions Analysis

Types of Reactions

4-phenyl-2H-1,2,3-benzothiadiazine 1,1-dioxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the dioxide group to a sulfide.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the thiadiazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted benzothiadiazine derivatives depending on the reagents used.

Scientific Research Applications

While the search results provide information on the synthesis, chemistry, and potential applications of benzothiadiazine derivatives, there is no specific, comprehensive data available focusing solely on the applications of "4-phenyl-2H-1,2,3-benzothiadiazine 1,1-dioxide". However, some relevant information can be gathered from the search results regarding related compounds and their applications.

General Information on Benzothiadiazine Derivatives

Benzothiadiazine 1,1-dioxide derivatives have been investigated for a range of medicinal applications . These compounds have shown potential as:

- Positive Allosteric Modulators (PAMs) of AMPA Receptors: Certain benzothiadiazine dioxides have been developed as positive allosteric modulators (PAMs) of AMPA receptors .

- PI3Kδ Inhibitors: Some 2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide derivatives have demonstrated PI3Kδ inhibitory activity and selectivity .

- CDK4 Inhibitors Some compounds in this family exhibit Cyclin-dependent kinase 4 (CDK4) inhibitor activity, which may prevent the overproliferation of cancer cells .

- Anxiolytic Agents: Certain 2H-1,2,3-benzothiadiazine 1,1-dioxides have shown in vivo anxiolytic effects .

- Diuretic and Antihypertensive Agents: Several medicaments containing a 1,2,4-benzothiadiazine 1,1-dioxide scaffold are used as diuretic and antihypertensive agents .

This compound

- The synthesis of 4-phenyl (R4=Ph) derivatives and their 3,4-dihydro counterparts has been elaborated .

- In vitro positive AMPA modulator (PAM) activity of 4-aryl derivatives was studied .

Potential Applications

Based on the information available, "this compound" may have potential applications in the following areas:

- Neurological Disorders: As a positive allosteric modulator of AMPA receptors, it could be investigated for the treatment of neurological disorders .

- Cancer Therapy: As a CDK4 inhibitor, related compounds have demonstrated the ability to prevent the overproliferation of cancer cells . Further research may reveal the efficacy of "this compound" in cancer treatment.

- Anxiety Disorders: Given that certain related compounds have shown anxiolytic effects, "this compound" could be explored as a potential treatment for anxiety disorders .

Mechanism of Action

The mechanism of action of 4-phenyl-2H-1,2,3-benzothiadiazine 1,1-dioxide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. These interactions can lead to various biological effects, such as inhibition of microbial growth, reduction of blood pressure, or modulation of glucose levels .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of BTD Derivatives

Structural Modifications and Reactivity

- 4-Phenyl vs. Alkylation studies show that 4-methyl-BTD undergoes N(2)- and N(3)-alkylation selectively under different bases (e.g., t-BuOK vs. NaH), while 4-phenyl derivatives may exhibit altered regioselectivity due to steric effects .

- 4-Phenyl vs. 4-Amino-BTD: The 4-amino group enables hydrogen bonding and interactions with kinase active sites, as seen in CDK4 inhibitors (IC50 ~0.2–2.0 μM).

Pharmacological Activities

- Anticancer Potential: 4-Amino-BTD derivatives inhibit CDK4, a key regulator of cell proliferation, with IC50 values comparable to benzothiadiazine-based inhibitors like NSC 645787 (Kᵢ = 0.73 μM) . 4-Phenyl-BTD’s activity in this context remains underexplored but warrants investigation.

- Cardiovascular Effects: Hydrochlorothiazide (a 4-amino-7-chloro-BTD) reduces blood pressure via Na+/Cl⁻ cotransport inhibition. The 4-phenyl analog’s lack of polar substituents may limit diuretic efficacy but could favor CNS penetration .

Biological Activity

4-Phenyl-2H-1,2,3-benzothiadiazine 1,1-dioxide is a heterocyclic compound recognized for its diverse biological activities. This compound primarily targets ATP-sensitive potassium channels (KATP channels) and AMPA receptors, influencing various physiological processes. This article reviews the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C13H10N2O2S

- CAS Number : 20434-72-4

The compound features a benzene ring fused to a thiadiazine ring with a phenyl group at the 4-position and two oxygen atoms at the 1,1-dioxide positions. This unique structure contributes to its biological activity and pharmacological properties.

The primary biological activities of this compound are attributed to its interaction with specific molecular targets:

KATP Channels

The compound acts as an activator of KATP channels , which play a crucial role in regulating insulin release from pancreatic beta cells. By activating these channels, the compound can inhibit insulin secretion, thereby impacting glucose metabolism and potentially providing therapeutic effects in conditions such as diabetes.

AMPA Receptors

This compound also modulates AMPA receptors , which are critical for fast synaptic transmission in the central nervous system (CNS). Positive modulation of AMPA receptors may enhance synaptic plasticity and has implications for treating neurological disorders such as Alzheimer's disease .

Biological Activities

Research has demonstrated various biological activities associated with this compound:

Antidiabetic Activity

Due to its ability to inhibit insulin release through KATP channel activation, this compound has been explored for its antidiabetic properties . Studies indicate that modulation of insulin secretion could be beneficial in managing hyperglycemia .

Neuroprotective Effects

The modulation of AMPA receptors suggests potential neuroprotective effects , making this compound a candidate for further investigation in neurodegenerative diseases. Its ability to enhance synaptic transmission may lead to improved cognitive functions in animal models .

Antimicrobial and Anticancer Properties

Preliminary studies have also indicated that derivatives of benzothiadiazine compounds possess antimicrobial and anticancer activities. These findings suggest that further exploration into the pharmacological applications of this compound could yield valuable insights into new therapeutic agents .

Research Findings and Case Studies

| Study | Findings |

|---|---|

| Demonstrated that activation of KATP channels leads to inhibition of insulin release. | |

| AMPA Modulation Research | Showed positive modulation of AMPA receptors enhances synaptic plasticity. |

| Antimicrobial Activity Study | Found promising antimicrobial effects against various pathogens. |

Q & A

Q. What are the standard synthetic routes for 4-phenyl-2H-1,2,3-benzothiadiazine 1,1-dioxide and its derivatives?

The synthesis typically involves condensation reactions or tandem methodologies. A common approach is the reaction of o-aminobenzenesulfonamides with urea at elevated temperatures or with isocyanates in dimethylformamide (DMF) under reflux . Advanced routes include tandem amidation/intramolecular aza-Wittig reactions, which efficiently construct the benzothiadiazine core while introducing substituents like the phenyl group at the 4-position. Microwave-assisted synthesis has also been employed to improve reaction efficiency and yield .

Q. What experimental techniques are recommended for structural characterization of benzothiadiazine derivatives?

Multimodal structural analysis is critical. Small-angle X-ray scattering (SAXS) can corroborate binding stoichiometry (e.g., single vs. dual binding sites in dimeric interfaces), while X-ray crystallography provides atomic-resolution binding modes, such as interactions at subsites A and C in AMPA receptor complexes . Nuclear magnetic resonance (NMR) spectroscopy complements these methods by confirming solution-phase behavior and dynamic interactions . High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy are essential for verifying molecular composition and functional groups.

Advanced Research Questions

Q. How can contradictory data regarding binding stoichiometry (e.g., single vs. dual occupancy) be resolved in benzothiadiazine studies?

Discrepancies in binding site occupancy (e.g., one molecule vs. two per dimer) require cross-validation using orthogonal techniques. For example, SAXS can determine bulk stoichiometry, while X-ray crystallography reveals precise binding geometry. NMR titration experiments may further validate occupancy by tracking chemical shift perturbations. In one study, compound 11m was shown to occupy only one site per dimer interface despite structural similarities to dual-binding analogs, resolved via combined SAXS, crystallography, and NMR .

Q. What methodologies mitigate hydrolysis and degradation of benzothiadiazine derivatives during storage or experimentation?

Hydrolysis under humid conditions is a major stability challenge. Strategies include:

- Storing compounds in anhydrous environments (e.g., desiccators with silica gel).

- Using accelerated stability testing (e.g., 40°C/75% relative humidity) to predict degradation pathways.

- Identifying degradation products via liquid chromatography-mass spectrometry (LC-MS) and X-ray crystallography. For example, hydrolysis of 2-methyl-2H-1,2,4-benzothiadiazine 1,1-dioxide under 85% humidity yielded N-(2-(N-methylsulfamoyl)phenyl)formamide, characterized by hydrogen bonding and π-stacking interactions in its crystal structure .

Q. How can dimeric benzothiadiazine derivatives enhance potency as allosteric modulators?

Dimerization strategies leverage dual binding at receptor interfaces. For AMPA receptor modulators, linking two benzothiadiazine monomers via ethylene bridges at the 6-position increased potency by ~10,000-fold compared to monomers. Molecular modeling based on GluA2 ligand-binding domain (LBD) X-ray structures guided linker design, ensuring simultaneous engagement of both dimeric binding pockets. The bis-4-cyclopropyl derivative (EC50 = 1.4 nM) exemplifies this approach .

Q. What structural features dictate the antihypertensive or antidiabetic activity of benzothiadiazine derivatives?

Substituent position and electronic properties are critical. For antihypertensive effects, 3-methyl or 3-chloro substituents enhance receptor binding affinity and metabolic stability . In antidiabetic applications, the 4-phenyl group in this compound correlates with insulin secretion modulation. Computational docking studies (e.g., AutoDock Vina) can predict interactions with targets like AMPAR or ion channels, guiding rational substitutions .

Q. How is computational modeling integrated into the design of benzothiadiazine-based therapeutics?

Molecular docking and molecular dynamics (MD) simulations are used to predict binding modes and stability. For AMPAR modulators, docking into the GluA2-LBD dimer interface identified critical interactions (e.g., hydrogen bonds with Glu705, hydrophobic contacts with Leu774). MD simulations further validated binding stability over nanosecond timescales . Quantitative structure-activity relationship (QSAR) models optimize substituent effects on potency and selectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.